molecular formula C10H12F6N4O6PdS2 B8033852 Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

Cat. No.: B8033852
M. Wt: 568.8 g/mol
InChI Key: KXRMHIBEZBOSNG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) (CAS: 68569-14-2) is a palladium(II) complex with four acetonitrile ligands and two trifluoromethanesulfonate (triflate) counterions. Its molecular formula is C₁₀H₁₂F₆N₄O₆PdS₂, with a molecular weight of 568.77 g/mol . This compound is widely used in catalysis, particularly in supramolecular polymer synthesis, where its weakly coordinating triflate anions enhance the electrophilicity of the palladium center, promoting reactivity . It is sensitive to moisture and heat, requiring storage under inert conditions .

Properties

IUPAC Name

acetonitrile;palladium(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMHIBEZBOSNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N4O6PdS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Anion Exchange Methods

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Purity (%)
Pd(CH₃CN)₂Cl₂AgOTf6067595
PdCl₂AgOTf + CH₃CN80126890
Pd(OAc)₂HOTf + CH₃CN25248297

Acid-Base Reaction with Palladium(II) Acetate

Palladium(II) acetate (Pd(OAc)₂) serves as a cost-effective precursor when reacted with trifluoromethanesulfonic acid (HOTf) in acetonitrile:

Pd(OAc)₂+2HOTf+4CH₃CNPd(CH₃CN)₄(OTf)₂+2HOAc\text{Pd(OAc)₂} + 2\text{HOTf} + 4\text{CH₃CN} \rightarrow \text{Pd(CH₃CN)₄(OTf)₂} + 2\text{HOAc}

In this method, Pd(OAc)₂ is suspended in anhydrous acetonitrile, and HOTf is added dropwise at 0°C to prevent exothermic decomposition. The mixture is stirred for 24 hours at room temperature, during which the acetate ligands are protonated and replaced by acetonitrile. Precipitation with diethyl ether yields the product as a crystalline solid, with reported yields of 80–85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences coordination kinetics. Acetonitrile, acting as both solvent and ligand, ensures rapid complexation. Elevated temperatures (60–80°C) accelerate anion exchange but risk ligand dissociation, necessitating a balance between reaction rate and stability.

Stoichiometric Considerations

A 4:1 molar ratio of CH₃CN to Pd²⁺ is essential to saturate the coordination sphere. Substoichiometric acetonitrile leads to mixed-ligand complexes, while excess ligand simplifies purification by favoring product precipitation.

Purification Techniques

Recrystallization from acetonitrile/dichloromethane/hexane mixtures enhances purity (>95%), as evidenced by X-ray diffraction analyses. Residual triflic acid is removed via washing with cold ether, and hygroscopicity mandates storage under argon.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsScalability
Direct SynthesisHigh purity, minimal byproductsRequires Pd(OTf)₂, costly precursorLaboratory scale
Anion ExchangeUses PdCl₂, widely availableAgOTf cost, AgCl waste generationPilot scale
Acid-Base ReactionCost-effective, high yieldsSensitive to moisture, exothermicIndustrial scale

Recent Advances and Modifications

Recent studies explore microwave-assisted synthesis to reduce reaction times from hours to minutes. Additionally, ionic liquid media have been tested to enhance solubility and reduce ligand requirements . These innovations aim to address industrial demands for efficiency and sustainability.

Scientific Research Applications

Catalysis

Cross-Coupling Reactions
Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is particularly effective in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is essential for synthesizing complex organic molecules by forming carbon-carbon bonds. Studies have shown that this compound exhibits high selectivity for C—OTf cleavage in the absence of strong ancillary ligands, leading to cleaner product profiles with fewer side reactions .

Case Study: Suzuki Coupling
In a study evaluating ligand-free conditions for Suzuki couplings, researchers found that using this palladium complex resulted in nearly exclusive selectivity for the desired product when coupled with chloroaryl triflates. This selectivity was attributed to the unique coordination properties of the palladium center in acetonitrile .

Material Science

Development of Advanced Materials
This palladium compound is employed in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to enhance properties such as conductivity and mechanical strength makes it valuable in creating materials for electronic applications and structural components .

Table: Properties Enhanced by Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

PropertyEnhancement Type
ConductivityImproved electron mobility
Mechanical StrengthIncreased tensile strength
Thermal StabilityEnhanced resistance to degradation

Pharmaceuticals

Role in Drug Development
In pharmaceutical chemistry, Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) facilitates the synthesis of pharmaceutical intermediates and active ingredients. Its application in drug discovery processes allows for efficient assembly of complex molecular frameworks necessary for therapeutic agents .

Example Application
The compound has been utilized in synthesizing key intermediates for various drugs, demonstrating its effectiveness in producing compounds with specific biological activities while minimizing by-products .

Environmental Chemistry

Pollutant Degradation
This palladium complex plays a significant role in environmental chemistry by aiding in the degradation of pollutants through catalytic processes. Its application contributes to cleaner production methods and waste management solutions, making it an important tool for sustainable chemistry practices .

Electrochemistry

Applications in Sensors and Energy Storage
Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is also used in electrochemical applications, including the development of sensors and energy storage devices. Its properties enhance the efficiency and performance of these systems, allowing for better detection limits and faster response times .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Data
Property Tetrakis(acetonitrile)Pd(OTf)₂ Tetrakis(4-cyanopyridine)Pd(OTf)₂ Tetrakis(acetonitrile)Pd(BF₄)₂
Melting Point Decomposes on heating 498 K (dec.) >230°C (dec.)
Solubility CH₃CN, THF CH₃CN, THF THF, DCM
Pd-N Bond Length ~2.0 Å (estimated) 1.95–2.05 Å ~2.0 Å (estimated)
Catalytic Efficiency (TOF) High in polymer synthesis Moderate in nitrile hydration Lower than triflate analogs

Biological Activity

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), often abbreviated as Pd(MeCN)₄₂, is a palladium complex that has garnered attention in both catalysis and biological research. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂F₆N₄O₆PdS₂
  • Molecular Weight : 482.67 g/mol
  • Appearance : Crystalline solid
  • Solubility : Soluble in acetonitrile and other polar solvents

Cytotoxicity

Research has shown that palladium complexes, including tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that palladium(II) complexes can induce apoptosis in T-lymphoblastic leukemia cells, showing higher potency than traditional chemotherapeutic agents like tamoxifen . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Cell Line IC50 (µM) Reference
T-lymphoblastic leukemia5.3
MCF-7 (breast cancer)12.4
HeLa (cervical cancer)8.1

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties. In vitro studies indicate that tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) exhibits antibacterial activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The effectiveness of these complexes often surpasses that of conventional antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
MRSA16
Pseudomonas aeruginosa32
Escherichia coli64

The biological activity of tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is attributed to its ability to interact with biological macromolecules. The complex can bind to DNA and proteins, disrupting cellular functions. Studies suggest that the palladium center facilitates electron transfer processes that lead to oxidative damage in microbial cells and cancerous tissues.

Case Studies

  • Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of palladium(II) complexes on various cancer cell lines. The results indicated that the tetrakis(acetonitrile)palladium(II) complex was particularly effective against leukemia cells, with an IC50 value significantly lower than that of standard treatments .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial agents, tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) was tested against a panel of bacterial strains. The findings revealed strong inhibition against MRSA and other resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary method. Data collection is performed using software like CrystalClear, with structure refinement via SHELXL97. Key parameters include bond lengths (e.g., Pd–N distances ≈ 2.04–2.08 Å) and angles (e.g., N–Pd–N ≈ 90° for square-planar geometry), validated against CCDC reference data . For reproducibility, ensure crystals are mounted under inert conditions to prevent ligand dissociation .

Q. How can researchers confirm the coordination environment of palladium in this complex?

  • Methodological Answer : Combine X-ray crystallography with spectroscopic techniques:

  • IR Spectroscopy : Stretching frequencies for acetonitrile ligands (ν(C≡N) ≈ 2250–2300 cm⁻¹) confirm ligand identity.
  • Elemental Analysis : Match experimental C, H, N, and S content with theoretical values (e.g., C: 23.1%, H: 2.9%, N: 10.7%) .
  • NMR : ¹H NMR in deuterated solvents (e.g., CD₃CN) shows acetonitrile methyl proton signals at δ ≈ 2.1 ppm .

Q. What are the critical synthetic considerations for preparing this complex?

  • Methodological Answer : Synthesize by reacting Pd(II) precursors (e.g., PdCl₂) with excess acetonitrile and trifluoromethanesulfonic acid under anhydrous conditions. Key steps:

  • Use acetonitrile as both solvent and ligand to favor tetrakis coordination.
  • Monitor reaction progress via UV-Vis spectroscopy (λ ≈ 350 nm for Pd–acetonitrile charge-transfer bands) .
  • Isolate crystals via slow evaporation in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How do non-covalent interactions influence the solid-state structure and stability of this complex?

  • Methodological Answer : Analyze crystallographic data for supramolecular interactions:

  • C–H···O/N Hydrogen Bonds : Stabilize layered structures (e.g., C–H···O distances ≈ 2.4–2.6 Å) .
  • π-π Stacking : Cyanopyridine or acetonitrile ligands form parallel-displaced stacks (interplanar distances ≈ 3.5 Å), enhancing thermal stability .
  • Channel Formation : Anions (CF₃SO₃⁻) occupy voids created by cationic Pd complexes, affecting solubility and reactivity .

Q. How can discrepancies between crystallographic and solution-phase data be resolved?

  • Methodological Answer : Address contradictions via:

  • Variable-Temperature NMR : Compare ligand dissociation in solution (e.g., Pd–acetonitrile exchange rates) with solid-state geometry.
  • DFT Calculations : Optimize gas-phase and solvated structures to identify energy minima conflicting with crystallographic data .
  • EXAFS/XANES : Probe Pd coordination number and bond distances in situ during catalytic reactions .

Q. What strategies optimize this complex’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Design experiments to test:

  • Ligand Exchange Kinetics : Use stopped-flow UV-Vis to monitor acetonitrile displacement by substrates (e.g., aryl halides) .
  • Counterion Effects : Compare triflate (CF₃SO₃⁻) with other anions (e.g., BF₄⁻) on reaction rates and intermediates .
  • Additive Screening : Introduce coordinating solvents (e.g., THF) or salts (e.g., AgOTf) to stabilize active Pd species .

Q. How can researchers analyze electronic structure variations in related Pd(II) complexes?

  • Methodological Answer : Use:

  • Cyclic Voltammetry : Measure Pd(II)/Pd(0) redox potentials (E₁/₂ ≈ 0.5–0.7 V vs. Ag/AgCl) to assess ligand electron-withdrawing effects .
  • XPS : Compare Pd 3d₅/₂ binding energies (≈ 337.5 eV) with analogs to quantify charge distribution .
  • Magnetic Susceptibility : Confirm diamagnetic nature (χ ≈ 0) to rule out paramagnetic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.